Hexaminolevulinate Hydrochloride

Descripción general

Descripción

El hexaminolevulinato hidrocloruro es un compuesto que se utiliza principalmente como agente de imagenología óptica. Se comercializa bajo los nombres de marca Cysview® y Hexvix® y se utiliza en la cistoscopia con luz azul fotodinámica para detectar el cáncer papilar no invasivo del músculo de la vejiga . El compuesto es un éster hexílico del ácido 5-aminolevulínico, un precursor de las porfirinas, incluida la protoporfirina IX fotosensibilizadora .

Métodos De Preparación

El hexaminolevulinato hidrocloruro se sintetiza mediante la esterificación del ácido 5-aminolevulínico con hexanol, seguida de la formación de la sal de hidrocloruro. La reacción normalmente implica el uso de un agente deshidratante para facilitar el proceso de esterificación . Los métodos de producción industrial implican la reconstitución del polvo de hexaminolevulinato con un solvente para crear una solución para la administración intravesical .

Análisis De Reacciones Químicas

El hexaminolevulinato hidrocloruro se somete a varios tipos de reacciones químicas:

Oxidación: Puede oxidarse para formar protoporfirina IX, un intermedio fotoactivo.

Reducción: El compuesto puede reducirse bajo ciertas condiciones, aunque esto es menos común.

Sustitución: Puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes. Los reactivos comunes que se utilizan en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio.

Aplicaciones Científicas De Investigación

Bladder Cancer Diagnosis

Hexaminolevulinate hydrochloride is predominantly utilized for the cystoscopic detection of non-muscle invasive papillary bladder cancer. It enhances the visualization of malignant lesions when used in conjunction with blue-light cystoscopy, allowing for improved detection rates compared to standard white-light cystoscopy.

Clinical Evidence

- A meta-analysis indicated that hexaminolevulinate fluorescence cystoscopy significantly increases tumor detection rates, especially for carcinoma in situ lesions, with a proportion difference of 15.7% .

- In clinical trials, it was reported that 15% of patients had at least one additional tumor detected using photodynamic diagnosis compared to traditional methods .

Cervical Cancer Treatment

Recent studies have explored the use of this compound as a photosensitizer in treating high-grade squamous intraepithelial lesions (HSIL) associated with cervical cancer.

Phase 3 Clinical Trials

- The APRICITY study investigates the efficacy and safety of an integrated drug-delivery device using hexaminolevulinate for outpatient photodynamic therapy in women with HSIL. Initial results show promising efficacy and favorable safety profiles, suggesting potential as a non-invasive treatment option .

Immunosensor Development

Hexaminolevulinate's diagnostic capabilities are being extended beyond cystoscopy into the development of immunosensor devices for non-invasive cancer diagnostics from body fluids like urine.

Research Findings

- Studies have demonstrated that various factors such as cell viability and storage conditions affect PpIX fluorescence intensity, which is crucial for optimizing diagnostic applications in body fluids .

Table 1: Summary of Clinical Applications

Table 2: Clinical Trial Outcomes

| Study Type | Population | Detection Rate Improvement | Additional Tumors Detected |

|---|---|---|---|

| Meta-analysis | Various | 19% overall increase | 15% additional tumors found |

| Phase 3 Trial (APRICITY) | Women with HSIL | Not yet published | N/A |

Mecanismo De Acción

El hexaminolevulinato hidrocloruro es un éster del ácido aminolevulínico. Tras la administración intravesical, penetra en las células epiteliales urinarias y se utiliza en la formación de protoporfirina IX (PpIX) fotoactiva intermedia y otras porfirinas fotoactivas (PAP). Estos compuestos se acumulan preferentemente en las células neoplásicas. Tras la fotoexcitación con luz azul, la PpIX y las PAP fluorescen, lo que permite la detección de lesiones malignas en la cistoscopia .

Comparación Con Compuestos Similares

El hexaminolevulinato hidrocloruro se compara a menudo con otros precursores de porfirina y agentes de imagenología:

Ácido 5-aminolevulínico (ALA): El hexaminolevulinato es más lipófilo y 50-100 veces más eficaz para inducir la protoporfirina IX en comparación con el ALA.

Aminolevulinato de metilo (MAL): Al igual que el hexaminolevulinato, el MAL se utiliza en la terapia fotodinámica, pero tiene diferentes propiedades farmacocinéticas.

Photofrin®: Otro fotosensibilizador que se utiliza en la terapia fotodinámica, pero tiene un mecanismo de acción y aplicaciones clínicas diferentes.

El hexaminolevulinato hidrocloruro es único por su alta eficiencia y especificidad para detectar el cáncer de vejiga mediante la cistoscopia con luz azul .

Actividad Biológica

Hexaminolevulinate hydrochloride (HAL) is a compound primarily utilized in the detection and management of non-muscle invasive bladder cancer. Its mechanism of action is based on its role as a photosensitizer in photodynamic diagnosis (PDD), enhancing the visualization of malignant lesions during cystoscopy. This article explores the biological activity of HAL, including its pharmacodynamics, clinical efficacy, and outcomes from relevant studies.

Hexaminolevulinate is an ester of aminolevulinic acid (ALA), which is metabolized within the bladder mucosa to form protoporphyrin IX (PpIX) and other photoactive porphyrins (PAPs). These compounds preferentially accumulate in neoplastic cells due to altered enzymatic activity compared to normal urothelium. Upon exposure to blue light (360-450 nm), PpIX fluoresces red, allowing for enhanced detection of bladder tumors during cystoscopy .

Pharmacodynamics

- Fluorescence Properties : After intravesical administration, HAL shows increased porphyrin fluorescence in both normal and neoplastic urothelium. The fluorescence intensity is significantly higher in cancerous tissues, aiding in the differentiation between malignant and benign lesions .

- Bioavailability : The absolute bioavailability of HAL is approximately 7%, with a biphasic elimination half-life of around 39 minutes initially and approximately 76 hours terminally .

- Toxicity : Studies indicate that HAL is not mutagenic or carcinogenic under certain conditions. However, comprehensive reproductive and developmental toxicity studies are still lacking .

Clinical Efficacy

Numerous clinical trials have demonstrated the effectiveness of HAL in improving tumor detection rates compared to standard white-light cystoscopy. A systematic review highlighted that HAL-guided PDD increases overall tumor detection rates by approximately 19% . The benefits are particularly pronounced in patients with carcinoma in situ (CIS) lesions, where the detection rate can increase by up to 15.7% .

Case Studies

- Phase III Trials : A multicenter trial showed that patients undergoing HAL fluorescence cystoscopy had significantly better outcomes in terms of tumor detection and recurrence rates compared to those receiving traditional methods .

- Cost-Effectiveness Analysis : Research evaluating the cost-effectiveness of using HAL with blue light cystoscopy found that it led to lower overall costs and reduced cancer burden over a five-year period compared to white-light cystoscopy alone .

Research Findings

Propiedades

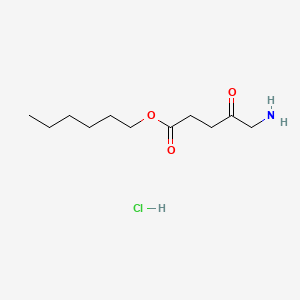

IUPAC Name |

hexyl 5-amino-4-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3.ClH/c1-2-3-4-5-8-15-11(14)7-6-10(13)9-12;/h2-9,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYXPFZBAZTOCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CCC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80161486 | |

| Record name | Hexaminolevulinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140898-91-5 | |

| Record name | Pentanoic acid, 5-amino-4-oxo-, hexyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140898-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaminolevulinate Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140898915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaminolevulinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAMINOLEVULINATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4F329SL1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.